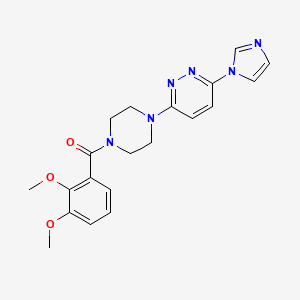

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

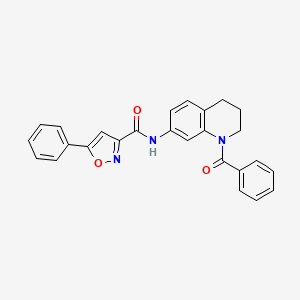

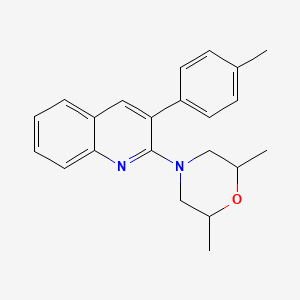

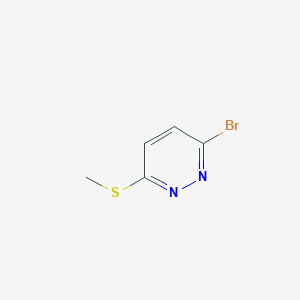

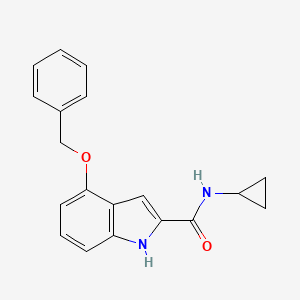

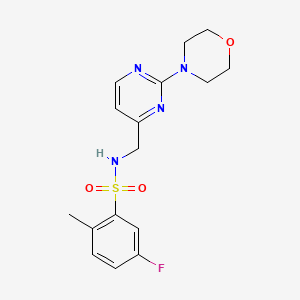

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a methoxyphenyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

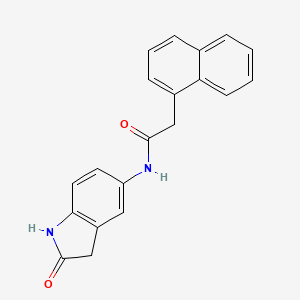

The synthesis of similar compounds often involves complex organic reactions . For example, a series of new 3-(indol-3-yl)-4-(pyrazolo[3,4-c]pyridazin-3-yl)-maleimides were synthesized and evaluated for their inhibitory activity against IDH1-R132H . The synthesis involved the use of saturated NH4Cl solution, EtOAc, and Na2SO4, followed by purification by flash column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic ring with two nitrogen atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms. The piperazine ring is a six-membered ring with two nitrogen atoms, and the methoxyphenyl group contains a benzene ring with two methoxy groups attached .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive sites. For example, the nitrogen atoms in the imidazole, pyridazine, and piperazine rings could potentially participate in nucleophilic substitution reactions .科学的研究の応用

Molecular Interaction Studies

A study by Shim et al. (2002) explored the molecular interactions of a similar compound, highlighting its potent and selective antagonistic behavior at the CB1 cannabinoid receptor. This research provides insights into the conformations and energetic stability of such compounds, offering a foundation for understanding the scientific applications of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone (Shim et al., 2002).

Novel Syntheses and Derivatives

Gaby et al. (2003) focused on synthesizing novel derivatives of related compounds, emphasizing the condensation processes and structural analysis. Such research underlines the importance of creating novel compounds for various applications in scientific research (Gaby et al., 2003).

Antimicrobial Activity

Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives. Their findings contribute to understanding how this compound might be utilized in antimicrobial research (Patel et al., 2011).

Anticancer Research

Research by Bhatt et al. (2016) on bioactive sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety offers insights into the potential anticancer applications of related compounds (Bhatt et al., 2016).

作用機序

Target of Action

Similar compounds with piperazine moieties have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

It’s worth noting that compounds with similar structures have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

It’s known that dopamine and serotonin antagonists can affect a variety of biochemical pathways related to mood regulation, sleep, appetite, and other physiological functions .

Pharmacokinetics

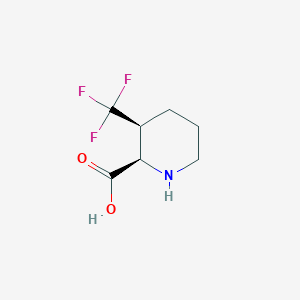

Compounds evaluated for drug likeness or “drugability” often comply with lipinski’s rule of five (ro5), which predicts good absorption or permeation .

Result of Action

Similar compounds have been used in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .

特性

IUPAC Name |

(2,3-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-28-16-5-3-4-15(19(16)29-2)20(27)25-12-10-24(11-13-25)17-6-7-18(23-22-17)26-9-8-21-14-26/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTHUBLIRLXMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)

![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2861578.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2861581.png)

![(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2861582.png)

![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)